molecular formula C16H18FN3O2 B4615129 4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

Cat. No.: B4615129
M. Wt: 303.33 g/mol
InChI Key: BUTQJTKUYJKMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.13830499 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Techniques and Neuroreceptor Studies

  • Development of PET Tracers

    Fluorinated derivatives of WAY 100635, including compounds with piperazine and fluorophenyl groups, have been synthesized for use as PET tracers to quantify serotonin 5-HT1A receptors in neuropsychiatric disorders. These compounds exhibit high brain uptake, slow clearance, and high affinity for 5-HT1A receptors, promising improved in vivo quantification (García et al., 2014).

  • Alzheimer's Disease Research

    A specific molecular imaging probe, incorporating a fluorophenyl and piperazine moiety, was used with PET imaging to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, providing insights into the receptor's role in the disease (Kepe et al., 2006).

Antimicrobial and Antiviral Research

  • Antimicrobial Activity

    Compounds structurally related to the provided chemical name, incorporating piperazine and fluorophenyl groups, have been synthesized and evaluated for their antimicrobial activity. These studies include the synthesis of cephalosporanic and penicillanic acid derivatives with noted antimicrobial properties (Başoğlu et al., 2013).

  • HIV-1 Attachment Inhibitors

    Indole-based derivatives, featuring piperazine and fluorophenyl components, have been investigated as inhibitors of HIV-1 attachment, targeting the viral gp120 and host cell receptor CD4 interaction. The piperazine ring's substitution pattern was found critical for antiviral potency, highlighting the importance of these structural features in designing effective antiviral therapies (Wang et al., 2009).

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(21)18-12-15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTQJTKUYJKMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.